molecular formula C11H6BrF11N2O2 B3040704 1-Acetyl-4-bromo-5-methyl-3-[perfluoro(1-propoxyethyl)]pyrazole CAS No. 231301-30-7

1-Acetyl-4-bromo-5-methyl-3-[perfluoro(1-propoxyethyl)]pyrazole

Cat. No. B3040704
CAS RN: 231301-30-7
M. Wt: 487.06 g/mol
InChI Key: OJGRLGBFLGMUQA-UHFFFAOYSA-N
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Description

“1-Acetyl-4-bromo-5-methyl-3-[perfluoro(1-propoxyethyl)]pyrazole” is a chemical compound with the formula C11H6BrF11N2O2 . It is used in laboratory chemicals, the manufacture of substances, and scientific research and development .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C11H6BrF11N2O2 . Further structural analysis would require more specific data such as X-ray crystallography or NMR spectroscopy, which is not available in the current search results.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as melting point, boiling point, and density, are not available in the current search results .

Scientific Research Applications

Antimicrobial Properties

1-Acetyl-4-bromo-5-methyl-3-[perfluoro(1-propoxyethyl)]pyrazole and its derivatives have been explored for their antimicrobial properties. In particular, some pyrazole derivatives have shown inhibitory effects against pathogenic yeast (Candida albicans) and mould (Aspergillus), suggesting their potential as therapeutic antifungal agents (Farag et al., 2008).

Organometallic Methods in Synthesis

The compound's derivatives have been used in modern organometallic methods for creating isomers and congeners of simple heterocyclic materials. This shows the compound's utility in the field of organometallic chemistry, providing a pathway for the synthesis of various functionalized pyrazoles (Schlosser et al., 2002).

Synthesis of Pyridyl-Pyrazole Derivatives

The compound's structure has been involved in the synthesis of pyridyl-pyrazole derivatives. These compounds have shown some level of cytotoxicity against various tumor cell lines, indicating potential applications in cancer research (Huang et al., 2017).

Potential in Tuberculostatic Activity

Derivatives of the compound have been synthesized and evaluated for their tuberculostatic activity. This highlights its possible use in the treatment of tuberculosis (Ivanova et al., 2011).

Interaction with Other Compounds

Studies have investigated the interaction of similar pyrazole derivatives with other compounds like acetone, revealing interesting findings in host-guest chemistry and the stability of complexes formed, which is significant in the field of molecular recognition (Tewari et al., 2014).

Agrochemical and Medicinal Applications

Pyrazoles, including variants of the compound, have shown potential applications in agrochemicals and medicinal chemistry. Their properties as pesticides, anti-inflammatory medications, and antitumor drugs have been explored, indicating a wide range of potential applications (Lam et al., 2022).

Safety and Hazards

This compound is classified as a skin irritant, eye irritant, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/clothing/eye protection/face protection, and washing with plenty of soap and water if it comes in contact with skin .

properties

IUPAC Name

1-[4-bromo-5-methyl-3-[1,2,2,2-tetrafluoro-1-(1,1,2,2,3,3,3-heptafluoropropoxy)ethyl]pyrazol-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6BrF11N2O2/c1-3-5(12)6(24-25(3)4(2)26)7(13,9(16,17)18)27-11(22,23)8(14,15)10(19,20)21/h1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJGRLGBFLGMUQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(=O)C)C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6BrF11N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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